Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate
Description
Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is a heterocyclic aromatic compound with a benzotriazole core substituted by a bromine atom at position 7, a methyl group at position 1, and a methyl ester group at position 5. This structure confers unique electronic and steric properties, making it valuable as a pharmaceutical intermediate and in organic synthesis. Its molecular formula is C₉H₇BrN₃O₂, with a molecular weight of 269.08 g/mol (calculated). The compound is typically a white solid with a purity ≥97% . Its bromine substituent enhances electrophilic reactivity, while the ester group facilitates further functionalization, such as hydrolysis to carboxylic acids .
Properties
IUPAC Name |
methyl 7-bromo-1-methylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(10)3-5(9(14)15-2)4-7(8)11-12-13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALTCGLXRMQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2-Fluoro-5-bromobenzaldehyde Condensation
Step 1: Condensation Reaction
2-fluoro-5-bromobenzaldehyde is reacted with formylhydrazine to form an intermediate hydrazone (Intermediate A).
- Reagents: 2-fluoro-5-bromobenzaldehyde, formylhydrazine (prepared from methyl or ethyl formate and hydrazine hydrate).
- Conditions: Anhydrous ethanol as solvent, acetic acid as catalyst, temperature initially at 0 °C then raised to room temperature.
- Molar Ratio: Formylhydrazine to aldehyde at 1–1.5:1.
- Outcome: Formation of intermediate A with high conversion confirmed by TLC.
Cyclization to Form Benzotriazole Core
Step 2: Ring Closure
Intermediate A is heated with an alkali in a polar aprotic solvent to induce cyclization, forming intermediate B.
- Alkali Options: Sodium hydride (NaH), n-butyllithium (n-BuLi), methyl Grignard reagent, sodium carbonate, potassium fluoride.
- Solvents: Dioxane, ethylene glycol dimethyl ether, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.
- Conditions: Temperature range 60–150 °C, typically around 80–85 °C overnight.
- Molar Ratio: Alkali to intermediate A at 1–2:1.
- Outcome: Efficient ring closure to form the benzotriazole core with bromine substitution at the 7-position.
Reduction and Methylation to Final Product
Step 3: Reduction
Intermediate B is reduced using borane complexes to yield 5-bromo-1-methylindazole derivatives.
- Reducing Agents: Borane-tetrahydrofuran (BH3-THF) solution, borane-dimethyl sulfide (BH3-Me2S) solution, or lithium aluminum hydride (LiAlH4).
- Conditions: Reaction at 0 °C to 45 °C for 2 hours, followed by quenching with methanol and acid-base workup.
- Outcome: Formation of 5-bromo-1-methylindazole with high purity and yield (~80%).
Step 4: Esterification
The carboxylate methyl ester group at the 5-position is introduced either by starting from a methyl ester-substituted aldehyde or by esterification of the carboxylic acid derivative post ring formation.
This step may involve standard esterification protocols such as treatment with methanol under acidic conditions or use of methylating agents.
Representative Experimental Data Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 2-fluoro-5-bromobenzaldehyde + formylhydrazine, EtOH, AcOH, 0–25 °C | ~83 | Formation of intermediate hydrazone |
| 2 | Cyclization | NaH (or other base), dioxane, 80–85 °C, overnight | High | Ring closure to benzotriazole intermediate |
| 3 | Reduction | BH3-THF, 0–45 °C, 2 h, quench with MeOH, acid/base workup | ~80 | Reduction to 1-methyl-5-bromoindazole |
| 4 | Esterification | Methanol, acid catalyst or methylation agent | Variable | Formation of methyl ester at 5-position |
Research Findings and Optimization Notes
- Using 2-fluoro-5-bromobenzaldehyde as the starting material avoids isomer formation common in direct methylation of 5-bromoindazole, improving purity and yield.
- The choice of alkali and solvent in the cyclization step critically affects the reaction efficiency and selectivity.
- Borane-based reducing agents provide mild and selective reduction conditions, minimizing side reactions.
- The overall synthetic route is short and amenable to scale-up for industrial applications due to fewer purification steps and high product purity.
- Repeated chromatography is avoided by this method, enhancing efficiency and reducing solvent usage.
Comparative Analysis with Related Compounds
| Compound | Key Synthetic Challenge | Preparation Highlights |
|---|---|---|
| 5-bromo-1-methylindazole | Isomer formation during methylation | Use of condensation and ring closure avoids isomers |
| Methyl 7-bromo-1-propylbenzotriazole-5-carboxylate | Introduction of alkyl chain at N-1 | Alkylation of benzotriazole core with propyl halide |
| This compound | Regioselective bromination and methylation | Stepwise condensation, cyclization, reduction, esterification |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate. Key differences in substituents, heterocyclic cores, and applications are highlighted.
Ethyl 7-Bromo-1-Propyl-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.17 g/mol
- Substituents : Ethyl ester (position 5), propyl group (position 1).
- Higher molecular weight (312.17 vs. 269.08 g/mol) may reduce solubility in polar solvents compared to the methyl analog. Applications: Used in drug discovery for structure-activity relationship (SAR) studies due to tunable alkyl groups .
7-Bromo-2-Methyl-1H-Benzoimidazole-5-Carboxylic Acid Methyl Ester
- Molecular Formula : C₁₀H₈BrN₂O₂
- Molecular Weight : 283.09 g/mol
- Substituents : Benzoimidazole core (two nitrogen atoms), methyl ester (position 5), methyl group (position 2).
- Comparison :
Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₈H₆N₃O₂
- Molecular Weight : 179.15 g/mol
- Substituents : Unsubstituted benzotriazole core with a methyl ester (position 5).
- Comparison :
Methyl 7-Amino-2H-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 200.17 g/mol
- Substituents: Amino group (position 7) instead of bromine.
- Comparison: The amino group introduces nucleophilic character, enabling coupling reactions (e.g., amide bond formation). Reduced steric bulk compared to brominated analogs may improve synthetic versatility. Applications: Intermediate in fluorescent dye synthesis .
7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid
- Molecular Formula: C₉H₆BrNO₃
- Molecular Weight : 256.05 g/mol
- Substituents : Benzoxazole core (oxygen and nitrogen atoms), carboxylic acid (position 5).
- Comparison :
Comparative Data Table
Key Research Findings
- Reactivity: Bromine at position 7 in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to amino or unsubstituted analogs .
- Solubility : Methyl esters generally exhibit better organic solvent solubility than carboxylic acids (e.g., 256.05 g/mol benzoxazole acid vs. 269.08 g/mol methyl ester) .
- Biological Activity : Propyl and ethyl analogs show improved pharmacokinetic profiles in preclinical models due to increased lipophilicity .
Biological Activity
Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 1420800-14-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₈BrN₃O₂
Molecular Weight : 270.08 g/mol
Chemical Structure : The compound features a benzotriazole ring substituted with a bromine atom and a carboxylate ester group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Ochal et al. demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 µg/mL for various bacterial strains tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 25 |
| Pseudomonas fluorescens | 50 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it possesses selective activity against certain viral strains. Specifically, it has been noted for its potential effectiveness against Chlamydia species, with results indicating superior activity compared to traditional antibiotics like spectinomycin.
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. Further investigations are needed to elucidate the precise mechanisms involved.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.
- Antiviral Mechanism Exploration : Another research effort focused on the antiviral mechanisms of the compound against Chlamydia species. The study highlighted its potential as a lead compound for developing new therapeutic agents targeting this pathogen.
- Anticancer Research : An investigation into the anticancer properties of this compound demonstrated its ability to inhibit tumor cell proliferation in vitro. The results suggested that further development could lead to effective cancer therapies.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other benzotriazole derivatives:
| Compound Name | Key Difference | Biological Activity |
|---|---|---|
| Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate | Lacks bromine atom | Reduced antimicrobial activity |
| 7-Bromo-1-methyl-1,2,3-benzotriazole | Lacks ester group | Different solubility and reactivity |
| 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid | Contains carboxylic acid instead of ester | Altered acidity and reactivity |
Q & A
Q. What are the typical synthetic routes for Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves bromination of a methyl benzotriazole carboxylate precursor, followed by methylation at the N1 position. Key intermediates are purified using column chromatography and characterized via /-NMR, IR, and high-resolution mass spectrometry (HRMS). For example, analogous benzotriazole derivatives have been synthesized using bromine sources (e.g., NBS) in DMF under reflux, with reaction progress monitored by TLC .
Q. How can researchers confirm the regioselectivity of bromination at the 7-position of the benzotriazole core?
Regioselectivity is validated using -NMR to identify coupling patterns and NOE experiments to confirm spatial proximity of substituents. X-ray crystallography (e.g., SHELXL refinement) can resolve positional ambiguity by providing unambiguous bond-length data . Computational methods like DFT calculations may supplement experimental data to predict reactive sites .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR : -NMR identifies proton environments (e.g., methyl groups at δ 2.6–3.0 ppm), while -NMR confirms carbonyl (C=O) and aromatic carbons.
- MS : HRMS validates molecular weight and isotopic patterns (e.g., and ).
- XRD : Single-crystal X-ray diffraction resolves structural conformation and confirms bromine placement .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral interpretations for this compound?
Discrepancies in NMR or IR data (e.g., tautomerism or rotational isomers) are addressed using single-crystal XRD. SHELXL refines crystallographic models to account for anisotropic displacement parameters, while WinGX processes diffraction data to generate ORTEP diagrams for visual validation . For example, XRD confirmed the planar geometry of a related benzotriazole derivative, resolving ambiguities in NOE correlations .
Q. What strategies optimize reaction yields in the synthesis of brominated benzotriazole derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine activation.
- Catalyst screening : Lewis acids (e.g., AlCl) improve electrophilic substitution.
- Temperature control : Reflux conditions (80–100°C) minimize side reactions. A study on analogous compounds achieved 85% yield using NBS in DMF at 90°C .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 7-bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, a boronate ester analog (e.g., Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole-5-carboxylate) facilitates Pd-catalyzed aryl-aryl bond formation. Reaction kinetics are monitored via -NMR or LC-MS .
Q. What computational methods predict the compound’s conformational stability and electronic properties?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations model solvation effects, while electrostatic potential maps identify nucleophilic/electrophilic sites. For a related benzotriazole, DFT revealed a 1.5 eV bandgap, suggesting potential in optoelectronic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
